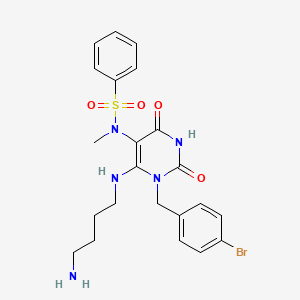
RmlA-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RmlA-IN-2 is a potent inhibitor of glucose-1-phosphate thymidylyltransferase (RmlA), an enzyme involved in the biosynthesis of L-rhamnose, a crucial component of bacterial cell walls. This compound has shown significant potential in affecting bacterial cell wall permeability, making it a promising candidate for antibacterial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RmlA-IN-2 involves the reaction of specific precursors under controlled conditions. The detailed synthetic route includes the use of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) as starting materials. The reaction is catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA), which facilitates the formation of dTDP-glucose .
Industrial Production Methods
Industrial production of this compound can be optimized by employing recombinant DNA technology to express the necessary enzymes in suitable microbial hosts. This method allows for the large-scale production of the compound under controlled fermentation conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
RmlA-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
Applications De Recherche Scientifique
RmlA-IN-2 has a wide range of scientific research applications, including:
Mécanisme D'action
RmlA-IN-2 exerts its effects by inhibiting the activity of glucose-1-phosphate thymidylyltransferase (RmlA). This inhibition disrupts the biosynthesis of L-rhamnose, a critical component of the bacterial cell wall. By interfering with this pathway, this compound compromises the integrity of the bacterial cell wall, leading to increased permeability and ultimately, bacterial cell death . The molecular targets involved include the active site of RmlA and the associated biosynthetic enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to RmlA-IN-2 include other inhibitors of glucose-1-phosphate thymidylyltransferase, such as:
RmlA-IN-1: Another potent inhibitor with a slightly different molecular structure.
RmlA-IN-3: A newer compound with enhanced specificity and potency.
Uniqueness
This compound stands out due to its high potency and specificity in inhibiting glucose-1-phosphate thymidylyltransferase. Its unique molecular structure allows for effective binding to the enzyme’s active site, making it a valuable tool in antibacterial research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H26BrN5O4S |
|---|---|
Poids moléculaire |
536.4 g/mol |
Nom IUPAC |
N-[6-(4-aminobutylamino)-1-[(4-bromophenyl)methyl]-2,4-dioxopyrimidin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30) |
Clé InChI |
IAVMPVZGAIJJDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


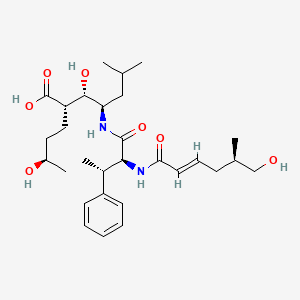
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
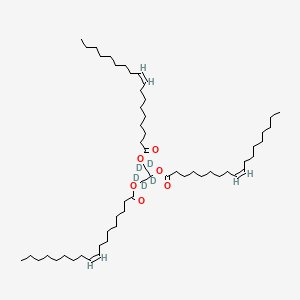

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
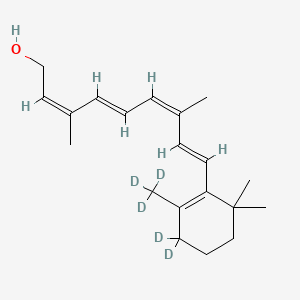
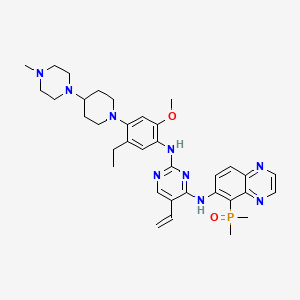

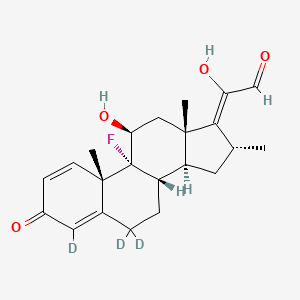
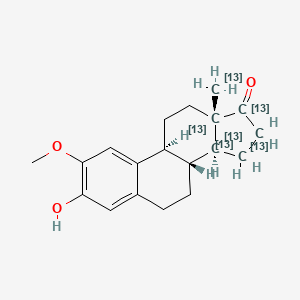
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)



